REACTION_CXSMILES
|
CC1(C)OC(=O)[CH:5]([C:9](=[O:20])[CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[C:4](=O)[O:3]1.CO>C(OCC)(=O)C.C(Cl)Cl>[O:3]=[C:4]1[CH2:5][C:9](=[O:20])[CH2:10][CH2:11][N:12]1[C:13]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:19]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)C(CCNC(OC(C)(C)C)=O)=O)=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mass
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by ether-
|
Type
|
WASH
|
Details
|
wash
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCC(C1)=O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |